molecular formula C18H19Cl2NS B7803723 Chlorprothixene hydrochloride CAS No. 1229-38-5

Chlorprothixene hydrochloride

Cat. No.: B7803723
CAS No.: 1229-38-5
M. Wt: 352.3 g/mol
InChI Key: YWKRLOSRDGPEJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorprothixene hydrochloride is synthesized through a multi-step process involving the reaction of 2-chlorothioxanthene with N,N-dimethylpropylamine. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are combined under optimized conditions. The product is then purified through crystallization and filtration processes to obtain the final pharmaceutical-grade compound .

Chemical Reactions Analysis

Types of Reactions: Chlorprothixene hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chlorprothixene hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new antipsychotic drugs.

    Biology: The compound is studied for its effects on neurotransmitter receptors and its potential neuroprotective properties.

    Medicine: It is extensively researched for its therapeutic effects in treating psychiatric disorders and its potential use in managing chronic pain.

    Industry: this compound is used in the formulation of various pharmaceutical products.

Mechanism of Action

Chlorprothixene hydrochloride exerts its effects by blocking postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain. This action helps to reduce psychotic symptoms by modulating dopamine levels. Additionally, it blocks serotonin (5-HT2), histamine (H1), muscarinic, and alpha1 adrenergic receptors, contributing to its sedative and antiemetic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its combination of antipsychotic, sedative, and antiemetic properties. Its ability to block multiple neurotransmitter receptors makes it versatile in treating various psychiatric and non-psychiatric conditions .

Properties

IUPAC Name

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNS.ClH/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18;/h3-4,6-10,12H,5,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKRLOSRDGPEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924316
Record name 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229-38-5
Record name 2-Chloro-9-(3-dimethylaminopropylidene)thioxanthene hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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